molecular formula C28H36O6 B579805 Benzoylisolinelone CAS No. 19534-89-5

Benzoylisolinelone

Cat. No. B579805
CAS RN: 19534-89-5
M. Wt: 468.59
InChI Key: QYGCNWGDTWSRCZ-WOVUGGNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylisolinelone is a natural product found in Asclepias incarnata and Araujia sericifera with data available.

Scientific Research Applications

Anti-Inflammatory Actions

Benzoyl peroxide, a compound related to Benzoylisolinelone, has been studied for its anti-inflammatory actions. It affects the generation of reactive oxygen species by leukocytes and impacts the activity of protein kinase C and calmodulin. This is significant in understanding its role in acne inflammation and its potential clinical anti-inflammatory activity (Hegemann et al., 1994).

Allelochemical Stress in Plants

Research on allelochemicals like Benzoxazolin-2(3H)-one (BOA), which is structurally similar to Benzoylisolinelone, shows their effects on physiological and morphological characteristics of plants. This includes inhibition of shoot and root length, leaf osmotic potential, and changes in photosynthesis in various plant species (Hussain & Reigosa, 2011).

Controlled Drug Release

Benzoyl peroxide, a related compound, has been used in controlled drug release systems. Studies have explored its incorporation into ethylcellulose microparticles to control release to the skin, minimizing side effects while maintaining efficacy (Jelvehgari et al., 2006).

Potential as an Antimicrobial Agent

Benzoyl peroxide has been examined for its broad-spectrum antimicrobial properties, suggesting potential uses beyond acne treatment, such as in chronic ulcers and tinea infections (Kligman, Leyden, & Stewart, 1977).

Ecotoxicological Effects

The ecotoxicological effects of benzoxazinone derivatives, which include compounds like Benzoylisolinelone, have been evaluated. This research is crucial for understanding their impact on non-target aquatic organisms and assessing their potential risk as biological pesticides (Fritz & Braun, 2006).

properties

CAS RN

19534-89-5

Product Name

Benzoylisolinelone

Molecular Formula

C28H36O6

Molecular Weight

468.59

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate

InChI

InChI=1S/C28H36O6/c1-17(29)21-11-14-28(33)26(21,3)23(34-24(31)18-7-5-4-6-8-18)16-22-25(2)12-10-20(30)15-19(25)9-13-27(22,28)32/h4-9,20-23,30,32-33H,10-16H2,1-3H3/t20-,21+,22+,23+,25-,26-,27-,28+/m0/s1

InChI Key

QYGCNWGDTWSRCZ-WOVUGGNUSA-N

SMILES

CC(=O)C1CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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